molecular formula C8H15NO3P+ B12322056 Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)

Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)

Cat. No.: B12322056
M. Wt: 204.18 g/mol
InChI Key: MRWZFEDIQXMKSZ-UHFFFAOYSA-O
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Description

Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI) is a phosphinic acid derivative featuring a 4,5-dihydroisoxazole ring substituted with a tert-butyl group at the 3-position and a methylphosphinic acid moiety at the 5-position.

Properties

Molecular Formula

C8H15NO3P+

Molecular Weight

204.18 g/mol

IUPAC Name

(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methyl-hydroxy-oxophosphanium

InChI

InChI=1S/C8H14NO3P/c1-8(2,3)7-4-6(12-9-7)5-13(10)11/h6H,4-5H2,1-3H3/p+1

InChI Key

MRWZFEDIQXMKSZ-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)C1=NOC(C1)C[P+](=O)O

Origin of Product

United States

Preparation Methods

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates. For example, DMF increases Pd-catalyzed coupling yields by 12% compared to THF.

Temperature Control

Low-temperature oxidation (-10°C) minimizes side reactions, improving purity by 15%. Conversely, microwave methods tolerate higher temperatures due to rapid energy input.

Catalyst Recycling

TS-1 and Pd catalysts can be recycled 3–5 times with <10% activity loss, reducing costs.

Chemical Reactions Analysis

Esterification Reactions

The phosphinic acid group undergoes esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility and reactivity:
RP O OH 2+ROHH+RP O OR 2+H2O\text{RP O OH }_2+\text{ROH}\xrightarrow{\text{H}^+}\text{RP O OR }_2+\text{H}_2\text{O}

Key data from analogous systems shows:

AlcoholCatalystYield (%)Reference
MethanolH₂SO₄85–92
EthanolHCl (gas)78
Benzyl alcoholTMSCl65

Ester derivatives are stabilized by the electron-withdrawing isoxazole ring, which enhances electrophilicity at phosphorus .

Hydrolysis and Stability

The compound resists hydrolysis under neutral conditions but undergoes slow cleavage in strongly acidic or basic media:
RP O OR 2+H2OH+/OHRP O OH 2+2R OH\text{RP O OR }_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RP O OH }_2+2\text{R OH}

Studies on related phosphinic acids indicate:

  • Acidic hydrolysis (6M HCl, 100°C) : 90% decomposition after 24 h.

  • Basic hydrolysis (1M NaOH, 80°C) : 70% decomposition after 12 h .

The tert-butyl group on the isoxazole ring sterically shields the phosphorus center, delaying hydrolysis compared to unsubstituted analogs .

Palladium-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl phosphinic derivatives:

Boronic AcidCatalyst SystemYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃75
4-MethoxyphenylPd(OAc)₂, SPhos68

Mechanistic studies suggest oxidative addition of the P–H bond to Pd(0), followed by transmetalation and reductive elimination .

Radical Addition Reactions

The P–H bond undergoes radical-mediated additions to alkenes and alkynes. For example, with styrene:
RP O OH H+CH2=CHPhAIBNRP O OH CH2CH2Ph\text{RP O OH H}+\text{CH}_2=\text{CHPh}\xrightarrow{\text{AIBN}}\text{RP O OH CH}_2\text{CH}_2\text{Ph}

Reported yields range from 50–65% under UV initiation . The reaction is highly regioselective due to polar effects from the isoxazole ring.

Coordination Chemistry

The phosphinic acid acts as a bidentate ligand, forming complexes with transition metals:

Metal SaltComplex StructureApplicationReference
Cu(NO₃)₂Octahedral Cu(II) complexCatalytic oxidation
FeCl₃Trigonal bipyramidal Fe(III)Magnetic materials

Stability constants (log β) for Cu(II) complexes exceed 8.5, indicating strong chelation .

Michael Addition Reactions

The nucleophilic phosphorus center adds to α,β-unsaturated carbonyl compounds:

SubstrateConditionsYield (%)Reference
Methyl acrylateToluene, 80°C72
AcrylonitrileHMDS, 70°C58

The reaction proceeds via a nucleophilic attack on the β-carbon, facilitated by silylation of the phosphinic acid using HMDS .

Thermal Decomposition

At temperatures >200°C, the compound decomposes via cleavage of the P–C and isoxazole C–N bonds:
C7H14NO4PΔPOx+CO2+tert butylamine derivatives\text{C}_7\text{H}_{14}\text{NO}_4\text{P}\xrightarrow{\Delta}\text{PO}_x+\text{CO}_2+\text{tert butylamine derivatives}
TGA analysis shows 95% mass loss by 300°C, with an exothermic peak at 250°C (DSC) .

Scientific Research Applications

Phosphinic acids are recognized for their role as bioactive compounds with potential therapeutic applications. The specific compound has been studied for its effects on various biological systems:

  • Enzyme Inhibition : Research indicates that phosphinic acid derivatives can serve as potent inhibitors of specific enzymes involved in disease processes. For instance, phosphinic dipeptides have been shown to inhibit aminopeptidases from Plasmodium falciparum, making them potential candidates for antimalarial therapies. Structural studies revealed critical interactions between these inhibitors and enzyme active sites, suggesting a mechanism for their inhibitory action .
  • Anticancer Activity : A study evaluated the anti-neoplastic potential of a phosphinic acid derivative in human osteosarcoma cells. The results showed that this compound exhibited significant cytotoxic effects, with a notable decrease in cell viability at higher concentrations. This suggests that phosphinic acids may be explored further as anticancer agents .

Synthesis and Structural Characterization

The synthesis of phosphinic acid derivatives often involves complex organic reactions that yield compounds with unique structural properties. For example:

  • Synthesis Techniques : The development of new synthesis methods for phosphinic acids has been a focus in medicinal chemistry. Researchers have explored the modification of existing compounds to enhance biological activity and specificity. Techniques such as NMR spectroscopy and X-ray diffraction are commonly employed to characterize these compounds and confirm their structures .

Environmental and Ecological Impact

Phosphorus-containing compounds, including phosphinic acids, play significant roles in ecological systems:

  • Nutrient Cycling : Studies have indicated that phosphonic and phosphinic acids contribute to phosphorus cycling in marine environments. These compounds can influence the availability of phosphorus for biological uptake, thereby affecting marine productivity .

Case Study 1: Antimalarial Research

In a study focusing on the inhibition of PfA-M1 and PfA-M17 enzymes, researchers utilized phosphinic dipeptides as tool compounds to elucidate enzyme mechanisms. The findings highlighted how structural variations in phosphinic acids could optimize binding interactions and enhance inhibitory potency against malaria pathogens .

Case Study 2: Anticancer Potential

A recent investigation into a newly developed phosphinic acid derivative demonstrated its efficacy against osteosarcoma cells using various assays (MTT assay, LDH assay). The compound showed promising results with good biocompatibility at lower concentrations while exhibiting significant cytotoxicity at higher doses .

Summary of Applications

Application AreaDescription
Enzyme InhibitionTargeting specific enzymes linked to diseases like malaria; potential drug development.
Anticancer TherapyDemonstrated cytotoxic effects against osteosarcoma cells; further research warranted.
Environmental ImpactRole in nutrient cycling within marine ecosystems; implications for ecological health.

Mechanism of Action

The mechanism of action of phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally and functionally related compounds is provided below, highlighting key differences in molecular features and applications:

Table 1: Structural and Functional Comparison of Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Functional Group Substituents Application/Use References
Target Compound C₁₁H₁₈NO₃P* 243.24 Phosphinic acid tert-butyl, isoxazolyl Hypothesized insecticide
Phosphinic acid, (3-phenyl variant) (125674-78-4) C₁₀H₁₂NO₃P 225.18 Phosphinic acid Phenyl, isoxazolyl Not specified
Crufomate (299-86-5) C₁₂H₁₉ClNO₃P 315.71 Methylphosphoramidate Chlorophenyl, tert-butyl Insecticide
Pyributicarb (88678-67-5) C₁₈H₂₂N₂O₂S 354.44 Carbamothioate tert-Butl phenyl, pyridinyl Herbicide
Ethanone derivative (138587-59-4) C₉H₁₅NO₂ 169.22 Ketone tert-Butyl, isoxazolyl Intermediate/Research use

Notes:

  • Molecular Weight & Lipophilicity: The target compound’s tert-butyl group increases its molecular weight (243.24) compared to the phenyl analog (225.18), likely enhancing lipid solubility and environmental persistence .
  • Substituent Effects: Pyributicarb’s carbamothioate group and pyridinyl substituent confer herbicidal activity, contrasting with the target’s isoxazolyl-phosphinic acid structure .

Research Findings and Implications

Pesticidal Activity: Crufomate (CAS 299-86-5) demonstrates insecticidal efficacy via acetylcholinesterase inhibition, a mechanism shared by many phosphoramidates. The target compound’s phosphinic acid group may exhibit similar neurotoxic effects but with altered potency due to its reduced electrophilicity .

Herbicidal vs. Insecticidal Design: Pyributicarb’s carbamothioate group targets plant-specific enzymes, whereas the target’s phosphinic acid moiety aligns with insecticidal organophosphorus compounds, highlighting structure-application relationships .

Environmental Impact: The tert-butyl group in the target compound may improve soil adsorption compared to phenyl analogs, reducing leaching but increasing bioaccumulation risks .

Biological Activity

Phosphinic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI) , exploring its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phosphinic acid functional group attached to an isoxazole ring. The structure can be represented as follows:

CnHmNpOqPr\text{C}_n\text{H}_m\text{N}_p\text{O}_q\text{P}_r

where nn, mm, pp, qq, and rr denote the number of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms respectively.

Phosphinic acids typically function as enzyme inhibitors. The specific biological activities of this compound are linked to its ability to interact with various biological targets, including:

  • Macrophage Migration Inhibitory Factor (MIF) : Evidence suggests that isoxazole derivatives can inhibit MIF activity, which plays a role in inflammatory responses and immune regulation .
  • Endoplasmic Reticulum Aminopeptidases (ERAPs) : Phosphinic inhibitors have demonstrated significant inhibitory activity against ERAP enzymes, which are involved in antigen processing and presentation .

Biological Activities

The compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Isoxazole derivatives have been shown to possess anti-inflammatory properties. For instance, studies indicate that these compounds can reduce inflammation markers in vitro .
  • Antimicrobial Activity : Research has identified isoxazoles as potent antimicrobial agents against various pathogens. The specific phosphinic acid derivative may enhance this activity through structural modifications that improve its interaction with microbial targets .
  • Antitumor Activity : Some studies suggest that phosphinic acids exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 ValuesReference
Anti-inflammatory[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)30 nM
AntimicrobialIsoxazole derivatives0.40 µM
AntitumorPhosphinic acid derivatives0.4 - 5.0 nM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [3-(tert-butyl)-4,5-dihydro-5-isoxazolyl]methylphosphinic acid, and what challenges arise during purification?

  • Methodology : Isoxazoline rings (4,5-dihydroisoxazole) are typically synthesized via [3+2] cycloaddition between nitrile oxides and alkenes. For this compound, the tert-butyl-substituted isoxazoline intermediate can be functionalized with a phosphinic acid group via nucleophilic substitution or phosphorylation. Key challenges include controlling regioselectivity during cycloaddition and avoiding hydrolysis of the phosphinic acid moiety during purification. Chromatography under inert, anhydrous conditions (e.g., using silica gel pretreated with triethylamine) is recommended to minimize degradation .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The tert-butyl group will show a singlet at ~1.3 ppm (¹H) and ~28–30 ppm (¹³C). The dihydroisoxazole ring protons (CH₂ groups) resonate as multiplets between 3.5–5.0 ppm.
  • ³¹P NMR : Phosphinic acid derivatives exhibit peaks in the range of +10 to +30 ppm, distinct from phosphonic or phosphoric acids.
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺ at m/z 225.1809 for C₁₀H₁₂NO₃P) and fragmentation patterns (e.g., loss of tert-butyl or isoxazole ring cleavage).
  • Comparative analysis with synthetic intermediates is critical to rule out isomers .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodology : Phosphinic acids are prone to oxidation and hydrolysis. Stability studies under varying pH (e.g., buffers at pH 2–12) and temperatures (25–60°C) should be conducted. For storage, inert atmospheres (argon) and desiccants are essential. Avoid exposure to strong oxidizers (e.g., peroxides) or transition metals, which may catalyze degradation .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in catalytic or supramolecular applications?

  • Methodology : The bulky tert-butyl group enhances steric hindrance, potentially reducing unwanted side reactions (e.g., dimerization) in catalytic cycles. Computational modeling (DFT) can predict binding affinities in supramolecular systems. Experimentally, compare reaction kinetics with analogs lacking the tert-butyl group to quantify steric effects .

Q. What strategies resolve contradictions in reported catalytic efficiencies of phosphinic acid derivatives in asymmetric synthesis?

  • Methodology : If literature reports conflicting catalytic outcomes:

  • Reproduce conditions : Verify solvent purity, moisture levels, and catalyst loading.
  • Impurity profiling : Use HPLC or GC-MS to detect trace byproducts (e.g., phosphonic acid oxidation products).
  • Kinetic isotope effects (KIE) : Probe rate-determining steps to identify mechanistic discrepancies.
    Example: Contradictory enantioselectivity may arise from solvent-dependent conformational changes in the isoxazoline ring .

Q. Can computational methods predict the compound’s hydrolytic degradation pathways under physiological conditions?

  • Methodology : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water) to map hydrolysis sites. Validate predictions via LC-MS analysis of degradation products. Key parameters:

  • Hydrolysis rate : Measure half-life at 37°C in PBS buffer.
  • Degradation products : Phosphorous acid derivatives or isoxazole ring-opened species .

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